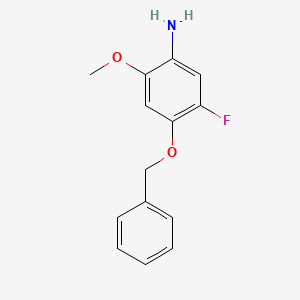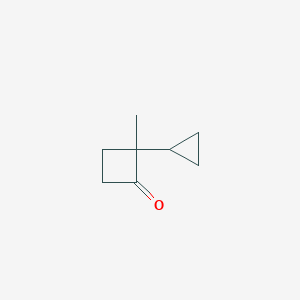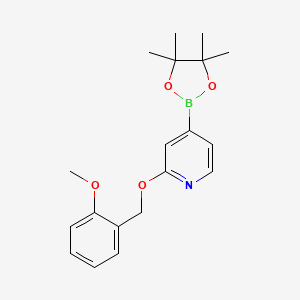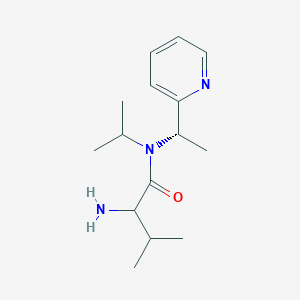
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, a methyl group, and a pyridinyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach might include:
Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.
Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.
Addition of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of the amino group to a nitro group.
Reduction: The compound could be reduced to form different amine derivatives.
Substitution: The pyridinyl group could be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenated compounds or organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression.
Participating in signaling pathways: Influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-3-yl)ethyl)butanamide
- 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-4-yl)ethyl)butanamide
Uniqueness
The uniqueness of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide lies in its specific structural configuration, which may confer distinct biological or chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H25N3O |
|---|---|
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]butanamide |
InChI |
InChI=1S/C15H25N3O/c1-10(2)14(16)15(19)18(11(3)4)12(5)13-8-6-7-9-17-13/h6-12,14H,16H2,1-5H3/t12-,14?/m0/s1 |
Clé InChI |
AYHYSKOUAFZWKZ-NBFOIZRFSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=N1)N(C(C)C)C(=O)C(C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)N(C(C)C)C(C)C1=CC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)
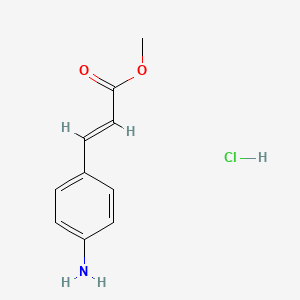
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)
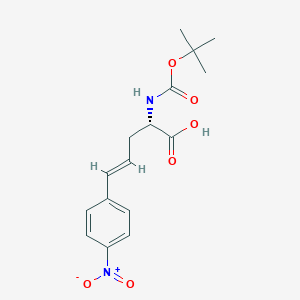
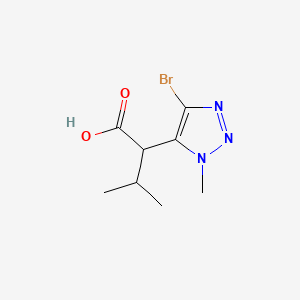
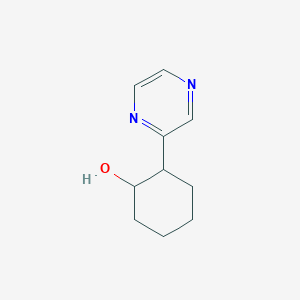
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)
